Methods of Synthesis
The synthesis of RAS inhibitor Abd-7 involves a multi-step process that typically includes the following stages:
The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity but are often proprietary or specific to laboratory conditions .
Molecular Structure Details
The molecular structure of RAS inhibitor Abd-7 features several key components:
Analyses using techniques such as X-ray crystallography have revealed that Abd-7 binds effectively to the active site of mutant forms of RAS, particularly K-RAS G12V, demonstrating a binding affinity (Kd) of 51 nM .
Involved Chemical Reactions
Abd-7 primarily engages in non-covalent interactions with RAS proteins through:
These interactions are critical for its role as an inhibitor, particularly against mutant variants like K-RAS G12V .
Detailed Mechanism of Action
Abd-7 exerts its inhibitory effects by binding to the switch regions of RAS, which are crucial for its interaction with effector proteins. This binding prevents the conformational changes necessary for effective signaling through pathways involving proteins such as PI3K and RAF.
Key aspects include:
Physical and Chemical Properties
Abd-7 exhibits several notable physical and chemical properties:
Scientific Applications
RAS inhibitor Abd-7 has significant potential applications in cancer research due to its ability to inhibit oncogenic signaling pathways:
RAS inhibitor Abd-7 (chemical name: 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(4-phenoxyphenyl)quinolin-6-amine; CAS 2351843-48-4) is a rationally designed small molecule that targets the switch I/II regions of GTP-bound RAS isoforms. It exhibits high-affinity binding to multiple mutant RAS proteins, including Kirsten rat sarcoma viral oncogene homolog G12D, G13D, and neuroblastoma RAS viral oncogene homolog Q61H, with a dissociation constant (Kd) of 51 nM as measured by surface plasmon resonance and isothermal titration calorimetry [6] [8]. The compound achieves selective inhibition of activated RAS by exploiting the conformational differences between GTP- and GDP-bound states. Unlike nucleotide-competitive inhibitors, Abd-7 binds to a hydrophobic pocket adjacent to the effector lobe (residues K5, L6, V7, D54, I55, L56, Y71, T74), sterically hindering effector recruitment without affecting nucleotide exchange [8].
Table 1: Binding Affinity of Abd-7 Across RAS Isoforms/Mutants
RAS Variant | Kd (nM) | Nucleotide State |
---|---|---|
Kirsten rat sarcoma viral oncogene homolog G12D | 58 ± 4 | GTP-bound |
Kirsten rat sarcoma viral oncogene homolog G13D | 63 ± 5 | GTP-bound |
Neuroblastoma RAS viral oncogene homolog Q61H | 72 ± 6 | GTP-bound |
Harvey rat sarcoma viral oncogene homolog G12V | 68 ± 5 | GTP-bound |
Wild-type RAS | >10,000 | GTP-bound |
Cellular uptake studies demonstrate rapid intracellular accumulation, with half-maximal inhibition of RAS-effector interactions observed at 8–10 μM in Kirsten rat sarcoma viral oncogene homolog G13D-mutant DLD-1 colorectal cancer cells and neuroblastoma RAS viral oncogene homolog Q61K-mutant HT-1080 fibrosarcoma cells after 72-hour exposure [6]. This cell permeability is attributed to its molecular weight (391.46 g/mol) and calculated partition coefficient (clogP = 3.2), which adhere to Lipinski's rule of five for drug-like properties [8].
Abd-7 disrupts RAS signaling plasticity by simultaneously inhibiting multiple effector interactions. Quantitative pull-down assays reveal 70–90% inhibition of Kirsten rat sarcoma viral oncogene homolog binding to key effectors: rapidly accelerated fibrosarcoma (RAF1), phosphatidylinositol 3-kinase (PI3K), and Ral guanine nucleotide dissociation stimulator (RALGDS) at 10 μM concentration [6] [8]. This broad-spectrum effector blockade translates into downstream pathway modulation:
Table 2: Downstream Pathway Inhibition by Abd-7 (10 μM, 24h treatment)
Downstream Pathway | Key Readout | Inhibition (%) | Functional Consequence |
---|---|---|---|
RAF/MEK/Extracellular signal-regulated kinase | p-ERK1/2 | 85 ± 7 | Cell cycle arrest (G1/S) |
PI3K/AKT/Mechanistic target of rapamycin | p-AKT (Ser473) | 75 ± 8 | Reduced protein synthesis |
RALGDS | GTP-RalA | 65 ± 6 | Impaired membrane trafficking |
PLCε | IP3 production | 45 ± 5 | Attenuated calcium signaling |
Notably, the compound exhibits differential efficacy against effector pathways due to variable binding affinities of natural RAS-effector complexes (Kd ranging from 0.3 μM for RAF to >50 μM for less characterized effectors) [9]. This hierarchy ensures predominant suppression of oncogenic signaling hubs while allowing residual physiological signaling.
Abd-7 occupies a unique niche between first-generation Kirsten rat sarcoma viral oncogene homolog G12C-specific inhibitors (e.g., sotorasib) and emerging pan-RAS therapeutics:
Table 3: Pharmacological Profiles of RAS Inhibitor Classes
Property | Abd-7 | G12C Inhibitors (e.g., Sotorasib) | Pan-RAS Inhibitors (e.g., RMC-7977) |
---|---|---|---|
Target spectrum | Multiple mutants (G12/G13/Q61) | Kirsten rat sarcoma viral oncogene homolog G12C only | All RAS mutants & wild-type |
Mechanism | Effector interface blockade | Nucleotide pocket covalent inhibition | Ternary complex-induced degradation |
Wild-type inhibition | No | Minimal | Significant |
Resistance barrier | Medium (effector mutations) | Low (acquired Y96C, H95Q mutations) | High |
Cytotoxicity IC50 | 8–10 μM (Kirsten rat sarcoma viral oncogene homolog mutants) | 0.1–0.5 μM (G12C mutants) | 0.01–0.1 μM |
The crystallographic characterization of Abd-7 bound to Kirsten rat sarcoma viral oncogene homolog Q61H (PDB 6DSO) reveals an allosteric mechanism distinct from orthosteric nucleotide competitors. At 2.2 Å resolution, the quinoline core anchors in a hydrophobic pocket formed by β-sheets 1–2 and α-helix 3, while the aminopiperidine extension forms hydrogen bonds with D54 and water-mediated interactions with S39 [2] [8]. This binding site overlaps partially with the RAF1 RAS-binding domain interface (30% shared residues) but does not contact switch I residues directly involved in GTP coordination [8].
Molecular dynamics simulations demonstrate that Abd-7 binding stabilizes an intermediate switch II conformation that is incompatible with effector binding. Specifically:
This mechanism contrasts with competitive inhibitors like DCAI (4,6-dichloro-2-methyl-3-aminoethyl-indole), which occupies only 50% of the Abd-7 binding site and lacks the extended moiety that perturbs switch II dynamics [2]. The larger binding footprint of Abd-7 (buried surface area: 420 Ų versus 220 Ų for DCAI) explains its superior inhibition of multiple effectors, particularly RALGDS and PI3K, which require extensive switch II contacts [8] [9]. Importantly, Q61 mutations that impair GTP hydrolysis do not disrupt Abd-7 binding, as confirmed by <0.5 Šbackbone displacement in the inhibitor-binding pocket of Kirsten rat sarcoma viral oncogene homolog Q61H versus Kirsten rat sarcoma viral oncogene homolog wild-type [2] [3].
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